2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
2-Bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (Molecular Formula: C₂₃H₁₈BrN₃O₃; Molecular Weight: 472.32 g/mol) is a synthetic benzamide derivative featuring a quinazolinone core. The compound’s IUPAC name reflects its structural complexity: a brominated benzamide moiety linked to a phenyl group substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl unit . Its methoxy group at the 5-position of the benzamide ring may influence solubility and electronic properties compared to non-substituted analogs.
Properties
IUPAC Name |
2-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-14-24-20-9-5-3-7-18(20)22(28)26(14)16-12-10-15(11-13-16)25-21(27)17-6-2-4-8-19(17)23/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXPGFORHZDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinazolinone core, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone moiety can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and physically with related benzamide-quinazolinone hybrids and other derivatives (Table 1).
Table 1. Structural and Physical Comparison of Selected Compounds
Key Observations:
Structural Variations: The target compound’s methoxy group distinguishes it from halogen-dominated analogs (e.g., 3e, 3k). Methoxy substituents generally improve solubility but may reduce metabolic stability compared to halogens . Compounds with thieno-pyrazol (e.g., ) or isoxazolidinone cores (e.g., ) exhibit divergent electronic profiles due to heteroatom differences (sulfur vs. oxygen/nitrogen).
Thermal Stability: Quinazolinone derivatives (e.g., 3e, 3k, 3l) show high melting points (>260°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . The target compound’s melting point is unreported, but its structural similarity implies comparable stability.
Halogen Effects :
- Bromine and fluorine substituents (e.g., 3e, 3l) are associated with enhanced binding to hydrophobic pockets in biological targets. The target compound’s bromine atom may similarly contribute to affinity .
Computational Insights: DFT studies on 2-bromo/chloro benzamide-pyrazol hybrids (e.g., ) reveal hydrogen bonding and electrostatic stabilization, which likely extend to the target compound’s quinazolinone system.
Biological Activity
2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a brominated benzamide structure linked to a quinazolinone moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by bromination and coupling with a benzamide derivative. The general synthetic route can be summarized as follows:
- Formation of Quinazolinone Core : The initial step involves creating the quinazolinone structure through cyclization reactions.
- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.
- Coupling Reaction : Finally, the compound is coupled with a benzamide derivative to yield the final product.
The biological activity of this compound is primarily attributed to its ability to inhibit quorum-sensing receptors in pathogenic bacteria such as Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and virulence, potentially reducing pathogenicity and enhancing therapeutic efficacy against bacterial infections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related quinazolinone derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.5 - 1.0 |
| Related Quinazolinones | Staphylococcus aureus | 1.0 - 2.0 |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
- Antimicrobial Efficacy Against Biofilms : Another study assessed its efficacy against biofilm-forming bacteria. The compound significantly reduced biofilm formation by Pseudomonas aeruginosa, demonstrating its potential role in treating chronic infections associated with biofilms.
Q & A
Q. What are the key synthetic routes for 2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzaldehydes under acidic reflux conditions (e.g., glacial acetic acid in ethanol) .
- Step 2 : Bromination at the benzamide position using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions .
- Step 3 : Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the phenyl group. Optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at ~7.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~470–480 Da) and bromine isotope patterns .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for quinazolinone derivatives?
- Data Collection : Use high-resolution synchrotron X-ray sources to minimize noise.
- Refinement Software : SHELXL for small-molecule refinement; employ TWINABS for twinned crystals .
- Validation Tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking Studies : Use AutoDock Vina with protein structures (e.g., kinases from PDB). Focus on the bromobenzamide moiety’s hydrophobic interactions.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- SAR Analysis : Compare with analogs (e.g., chloro or methyl substitutions) to quantify activity trends .
Q. What experimental designs address low yields in cross-coupling reactions during synthesis?
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for Buchwald-Hartwig amination .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yields by 15–20% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Data Analysis and Optimization
Q. How should researchers interpret conflicting bioactivity data across assay platforms?
- Assay Validation : Cross-validate IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays.
- Statistical Methods : Apply ANOVA to compare replicates; use Cohen’s d to measure effect size differences .
Q. What methodologies optimize purification of this compound from complex reaction mixtures?
- Column Chromatography : Gradient elution (hexane → EtOAc) for intermediates .
- Recrystallization : Use ethanol/water (7:3 v/v) for final product crystallization .
- SPE Cartridges : C18-based solid-phase extraction for polar byproducts .
Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Anthranilic acid, AcOH | Ethanol | 80 | 65–70 |
| 2 | NBS, AIBN | CCl₄ | 70 | 50–55 |
| 3 | Pd(PPh₃)₄, K₂CO₃ | DMF | 100 | 40–45 |
Q. Table 2. Spectroscopic Reference Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.5 (d, J=8 Hz) | Bromophenyl protons |
| HRMS | [M+H]⁺ = 478.02 | Confirms molecular formula |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
